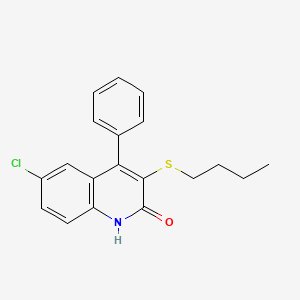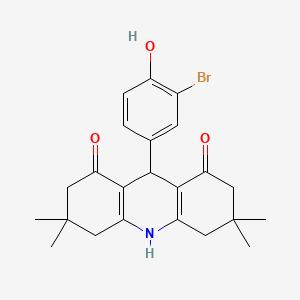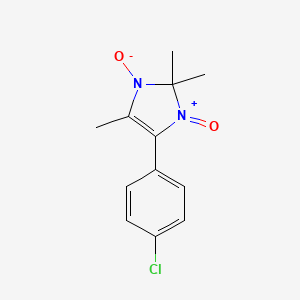![molecular formula C28H27ClN2O4 B11612987 methyl (5E)-1-(4-chlorophenyl)-5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11612987.png)
methyl (5E)-1-(4-chlorophenyl)-5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (5E)-1-(4-chlorophenyl)-5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5E)-1-(4-chlorophenyl)-5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzaldehyde, 4-ethoxybenzaldehyde, and various pyrrole derivatives. Common synthetic routes could involve:
Aldol Condensation: Combining aldehydes with ketones in the presence of a base to form β-hydroxy ketones, followed by dehydration to yield α,β-unsaturated ketones.
Pyrrole Formation: Cyclization reactions to form the pyrrole ring, often using reagents like ammonium acetate or other nitrogen sources.
Esterification: Formation of the ester group through reactions with alcohols and acids or acid derivatives.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Methyl (5E)-1-(4-chlorophenyl)-5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural complexity.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of methyl (5E)-1-(4-chlorophenyl)-5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
相似化合物的比较
Similar Compounds
- **Methyl (5E)-1-(4-bromophenyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- **Methyl (5E)-1-(4-fluorophenyl)-5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of methyl (5E)-1-(4-chlorophenyl)-5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C28H27ClN2O4 |
|---|---|
分子量 |
491.0 g/mol |
IUPAC 名称 |
methyl (5E)-1-(4-chlorophenyl)-5-[[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-methyl-4-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C28H27ClN2O4/c1-6-35-24-13-11-22(12-14-24)30-17(2)15-20(18(30)3)16-25-27(32)26(28(33)34-5)19(4)31(25)23-9-7-21(29)8-10-23/h7-16H,6H2,1-5H3/b25-16+ |
InChI 键 |
DYKDMPHBQIXPPA-PCLIKHOPSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)C(=C(N3C4=CC=C(C=C4)Cl)C)C(=O)OC)C |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)C(=C(N3C4=CC=C(C=C4)Cl)C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-diethyl-3-methoxyaniline](/img/structure/B11612909.png)

![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11612923.png)
![(4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11612930.png)

![2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11612947.png)
![7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612949.png)

![2-Ethoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11612960.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]ethanol](/img/structure/B11612961.png)
![2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11612967.png)
![16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione](/img/structure/B11612974.png)
![6-bromo-1-butyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B11612991.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B11613006.png)
